molecular formula C19H18ClN5O2 B1679024 N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride CAS No. 140448-36-8

N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride

Cat. No.: B1679024
CAS No.: 140448-36-8
M. Wt: 383.8 g/mol
InChI Key: BYQPDMUOXXCZOV-UHFFFAOYSA-N
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Description

N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride is a nitroimidazole-acridine hybrid compound. Its structure features a nitroimidazole ring linked via a propyl chain to a 9-acridinamine moiety, with a monohydrochloride salt enhancing solubility and stability. The hydrochloride salt form is common in pharmaceuticals to improve bioavailability, as seen in analogs like 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS 16773-52-7) and other nitroimidazole derivatives .

Properties

IUPAC Name

N-[3-(2-nitroimidazol-1-yl)propyl]acridin-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2.ClH/c25-24(26)19-21-11-13-23(19)12-5-10-20-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18;/h1-4,6-9,11,13H,5,10,12H2,(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQPDMUOXXCZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCN4C=CN=C4[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930840
Record name N-[3-(2-Nitro-1H-imidazol-1-yl)propyl]acridin-9(10H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140448-36-8
Record name NLA 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140448368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(2-Nitro-1H-imidazol-1-yl)propyl]acridin-9(10H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NLA 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55KV4C37DS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride, commonly referred to as NLA-1, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H18ClN5O2
  • Molecular Weight : 387.863 g/mol
  • CAS Number : 163714-83-8
  • Structure :
N 3 2 Nitro 1H imidazol 1 yl propyl 9 acridinamine monohydrochloride\text{N 3 2 Nitro 1H imidazol 1 yl propyl 9 acridinamine monohydrochloride}

NLA-1 exhibits its biological activity primarily through the following mechanisms:

  • DNA Intercalation : The acridine moiety allows for intercalation into DNA, which can inhibit DNA replication and transcription.
  • Nitro Group Activation : The nitro group can undergo reduction in hypoxic conditions (common in tumors), leading to the generation of reactive species that can damage cellular components.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially through disruption of bacterial DNA synthesis.

Antitumor Activity

Research has demonstrated that NLA-1 possesses notable antitumor properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2DNA intercalation and apoptosis
MCF-74.8Reactive oxygen species generation
A5496.0Cell cycle arrest

In vivo studies further support its efficacy, showing significant tumor growth inhibition in xenograft models.

Antimicrobial Activity

NLA-1 has also been evaluated for its antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that NLA-1 could serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy

A study conducted on NLA-1's effect on human breast cancer cells revealed that treatment with NLA-1 resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In a comparative study of several acridine derivatives, NLA-1 exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of the nitroimidazole component in enhancing the compound's efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula* Key Structural Features Pharmacological Notes (if available)
N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride Not Provided C₁₉H₁₈ClN₅O₂ Nitroimidazole + acridinamine + propyl linker Hypothesized DNA intercalation and hypoxia targeting
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane 16773-52-7 C₇H₉N₃O₃ Nitroimidazole + epoxypropane linker Epoxide reactivity may limit stability
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole 14419-11-5 C₇H₁₀ClN₃O₃ Nitroimidazole + chlorohydroxypropyl substituent Potential prodrug activation via hydrolysis
3H-1,2,4-Triazol-3-one monohydrochloride derivative 82752-99-6 C₂₅H₃₂ClN₅O₂·HCl Triazolone + piperazinyl + phenoxyethyl groups Antipsychotic activity (reported in analogs)

*Molecular formulas for the primary compound and 14419-11-5 are inferred; others are sourced from evidence .

Key Observations:

Nitroimidazole Core : All compounds except the triazolone derivative (CAS 82752-99-6) share a nitroimidazole ring, a hallmark of hypoxia-targeting agents like metronidazole. The nitro group facilitates bioreduction under low oxygen, generating cytotoxic radicals .

Linker Variations: The primary compound uses a propyl chain to connect nitroimidazole and acridinamine, enabling spatial flexibility for DNA interaction. The chlorohydroxypropyl group in 14419-11-5 may act as a prodrug, releasing active metabolites via hydrolytic cleavage .

Acridinamine vs. Other Moieties: The acridinamine group in the primary compound distinguishes it from others, suggesting DNA intercalation akin to acridine-based chemotherapeutics (e.g., amsacrine). The triazolone-piperazinyl derivative (82752-99-6) lacks acridinamine but includes a phenoxyethyl group linked to antipsychotic activity in literature .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The nitroimidazole and acridinamine groups in the primary compound likely form hydrogen bonds (N–H···O, O–H···N) influencing crystal packing and solubility. Graph set analysis (as per Etter’s rules) could classify these interactions, though specific data are absent in the evidence .
  • Crystallography Tools : Structural determination of analogs (e.g., 14419-11-5) may employ SHELX for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule crystallography .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Functionalization of the acridine core (e.g., introduction of an amine group at position 9).
  • Step 2 : Alkylation of 2-nitroimidazole with a propyl linker bearing a reactive group (e.g., bromopropyl or epoxypropyl derivatives) .
  • Step 3 : Coupling the acridinamine with the nitroimidazole-propyl intermediate via nucleophilic substitution or amide bond formation.
  • Step 4 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol) .
    Purification is achieved via column chromatography or recrystallization, with characterization by ESI-MS, IR, and HPLC .

Q. How is the structural identity of the compound confirmed in academic research?

Structural elucidation relies on:

  • Spectroscopic techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, FT-IR for functional group analysis (e.g., nitro group at ~1520 cm⁻¹), and NMR (¹H/¹³C) for spatial arrangement .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and ORTEP-3 for graphical representation of bond lengths/angles .
  • Elemental analysis to verify stoichiometry (e.g., Cl⁻ content in the monohydrochloride form) .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm for acridine/imidazole moieties) .
  • Thermogravimetric analysis (TGA) : To evaluate decomposition points and hygroscopicity of the hydrochloride salt .
  • Forced degradation studies : Exposure to heat, light, and acidic/basic conditions to identify degradation products (e.g., nitro group reduction or acridine ring oxidation) .

Q. What pharmacopeial standards apply to monohydrochloride salts in pharmaceutical research?

While specific monographs for this compound may not exist, general guidelines include:

  • USP/EP compliance : Purity ≥98% by HPLC, residual solvents (ICH Q3C limits), and heavy metal content (<20 ppm) .
  • Salt stoichiometry : Confirmed via titrimetry (e.g., potentiometric titration for Cl⁻) .

Advanced Research Questions

Q. How can researchers address contradictions in hypoxic selectivity data between in vitro and in vivo models?

  • Experimental design : Use isogenic cell lines (e.g., wild-type vs. hypoxia-inducible factor (HIF)-knockout) to isolate nitroimidazole-dependent mechanisms .
  • Pharmacokinetic profiling : Measure tissue distribution and metabolite formation (e.g., nitroreductase activity) using LC-MS/MS .
  • Imaging validation : Correlate in vivo hypoxia markers (e.g., pimonidazole adducts) with compound accumulation via autoradiography or fluorescence tagging .

Q. What strategies optimize crystallographic data quality for nitroimidazole derivatives?

  • Crystal growth : Use slow vapor diffusion with solvents like DMSO/water mixtures to enhance crystal lattice stability .
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density of nitro groups.
  • Refinement : Apply twin modeling in SHELXL for twinned crystals and anisotropic displacement parameters for thermal motion analysis .

Q. How can conflicting results in DNA intercalation assays be resolved?

  • Competitive binding assays : Compare with known intercalators (e.g., ethidium bromide) using fluorescence quenching or circular dichroism (CD) .
  • Molecular docking : Simulate binding modes with B-DNA using software like AutoDock Vina, focusing on acridine planar interactions .
  • Atomic force microscopy (AFM) : Direct visualization of DNA structural changes at nanoscale resolution .

Q. What methodologies validate the compound’s mechanism of action in targeting hypoxic tumor microenvironments?

  • Hypoxia chambers : Expose cells to 1–2% O₂ and measure compound uptake via LC-MS .
  • Gene expression profiling : RNA-seq to assess HIF-1α downstream targets (e.g., VEGF, GLUT1) post-treatment .
  • Radiosensitization assays : Combine with ionizing radiation and quantify clonogenic survival .

Q. How do researchers reconcile discrepancies in cytotoxicity data across cell lines?

  • Dose-response normalization : Use Hill equation modeling to compare EC₅₀ values .
  • Redox profiling : Measure intracellular glutathione (GSH) levels, as nitroimidazole toxicity is often redox-dependent .
  • Multi-omics integration : Correlate cytotoxicity with proteomic (e.g., NQO1 expression) and metabolomic (e.g., lactate/pyruvate ratios) datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.